Isomalt exhibits prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut. Studies suggest that isomalt consumption can increase Bifidobacteria and Lactobacilli populations, known for their role in gut health and immune function [1]. Research is ongoing to explore the potential benefits of isomalt for managing conditions like inflammatory bowel disease and irritable bowel syndrome [1].
[1] Isomaltooligosaccharides in human health: benefits and limitations. European Journal of Nutrition. ()
Isomalt has a low glycemic index (GI), meaning it causes a slower rise in blood sugar levels compared to sucrose. This characteristic makes it a potential dietary tool for managing diabetes. Studies have shown that consuming isomalto-oligosaccharides (isomaltose units linked together), a component of isomalt, can improve glycemic control and insulin sensitivity in diabetic patients [2].
[2] Isomaltooligosaccharides in glycemic control of type 2 diabetes mellitus: a meta-analysis of randomized controlled trials. Nutrition Reviews. ()
[3] The effect of isomaltooligosaccharides on appetite sensations in healthy humans: a randomized controlled crossover trial. European Journal of Clinical Nutrition. ()
Isomalt is a sugar substitute composed of two disaccharide alcohols: 1,6-α-D-glucopyranosyl-D-sorbitol and 1,1-α-D-glucopyranosyl-D-mannitol. It is produced from sucrose through a two-step enzymatic process followed by hydrogenation. This compound is a white, crystalline substance that is odorless and has a sweetening power approximately 45-60% that of sucrose. Isomalt is known for its low hygroscopicity, which means it does not absorb moisture easily, making it suitable for various food applications, particularly in hard candies and sugar-free products .
Isomalt has a caloric value of about 2 kilocalories per gram, which is significantly lower than that of regular sugars. It does not promote tooth decay and is considered "tooth-friendly," making it an attractive alternative for individuals seeking to reduce sugar intake without sacrificing sweetness .
Isomalt is stable under normal processing conditions and does not undergo caramelization or Maillard reactions, which are common with sugars. This stability is attributed to its lack of reducing groups, meaning it does not react with amino acids or other ingredients in a formulation . The primary reaction involved in its production is the hydrogenation of isomaltulose (a precursor derived from sucrose), which results in the formation of the two sugar alcohols that constitute isomalt .
Isomalt exhibits several beneficial biological properties. It has minimal impact on blood glucose levels and does not stimulate insulin release, making it suitable for diabetic diets . Studies have shown that isomalt does not contribute to dental caries; it has been demonstrated to inhibit the formation of glucans by Streptococcus mutans, a bacterium associated with tooth decay . Moreover, due to its incomplete absorption in the small intestine, isomalt provides fewer calories compared to traditional sugars, with less than 50% of the caloric value of sucrose being utilized by the body .
The synthesis of isomalt involves two main steps:
This method allows for the production of high-purity isomalt suitable for food applications.
Isomalt finds extensive use across various sectors:
Research indicates that isomalt interacts minimally with other ingredients in food formulations due to its chemical stability. It does not undergo browning reactions or caramelization, allowing it to maintain flavor integrity in various applications. Additionally, its use has been shown to improve texture and mouthfeel in products such as chewing gum and hard candies .
Isomalt shares similarities with other sugar alcohols but has unique properties that set it apart:
Compound | Sweetness Relative to Sucrose | Caloric Value (kcal/g) | Hygroscopicity | Dental Health Impact |
---|---|---|---|---|
Isomalt | 45-60% | 2 | Low | Non-cariogenic |
Maltitol | 75% | 2.1 | Moderate | Cariogenic potential |
Xylitol | 100% | 2.4 | High | Non-cariogenic |
Erythritol | 70% | 0.24 | Very Low | Non-cariogenic |
Sorbitol | 60% | 2.6 | Moderate | Cariogenic potential |
Uniqueness of Isomalt: